molecular formula C5H7NO4 B585030 (4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid CAS No. 145283-61-0

(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid

Cat. No.: B585030
CAS No.: 145283-61-0
M. Wt: 145.114
InChI Key: HLEWENVVLNOPPW-GBXIJSLDSA-N
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Description

(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique structural features and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-2-amino-1-propanol with diethyl oxalate under controlled conditions to form the oxazolidine ring. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone
  • (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid
  • (4R,5S)-4,5-diphenyl-2-oxazolidinone

Uniqueness

(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and specificity in various applications .

Properties

CAS No.

145283-61-0

Molecular Formula

C5H7NO4

Molecular Weight

145.114

IUPAC Name

(4R,5S)-4-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C5H7NO4/c1-2-3(4(7)8)10-5(9)6-2/h2-3H,1H3,(H,6,9)(H,7,8)/t2-,3+/m1/s1

InChI Key

HLEWENVVLNOPPW-GBXIJSLDSA-N

SMILES

CC1C(OC(=O)N1)C(=O)O

Synonyms

5-Oxazolidinecarboxylicacid,4-methyl-2-oxo-,(4R-trans)-(9CI)

Origin of Product

United States

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